5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Overview
Description
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . This compound is characterized by a furan ring substituted with a methyl group, a pyrrolidine-1-sulfonyl group, and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the pyrrolidine-1-sulfonyl group: This step involves the sulfonylation of the furan ring using reagents like pyrrolidine-1-sulfonyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antihypertensive drug and its possible anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of blood pressure in hypertensive patients.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-(Pyrrolidine-1-sulfonyl)furan-2-carboxylic acid: Lacks the methyl group on the furan ring.
5-Methyl-4-(pyrrolidine-1-sulfonyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the pyrrolidine-1-sulfonyl group enhances its solubility and reactivity. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJBYRXLJZHDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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